![molecular formula C27H22O4 B409384 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE](/img/structure/B409384.png)
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE is a complex organic compound with a unique structure that combines elements of diphenyl-acetic acid and benzo[c]chromene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl-acetic acid 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl ester typically involves multiple steps. One common method starts with the preparation of the benzo[c]chromene scaffold through a C-H sulfenylation/radical cyclization sequence. This involves the use of S-aryl dibenzothiophenium salts as precursors, which undergo a photocatalytically triggered single-electron transfer to form an aryl radical. This radical then cyclizes and undergoes ring expansion to form the tricyclic benzo[c]chromene system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The ester group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: Its unique properties may find applications in materials science and other industrial fields.
作用机制
The mechanism by which diphenyl-acetic acid 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl ester exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, altering cellular processes .
相似化合物的比较
Similar Compounds
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy-acetic acid
- 3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy-phenyl-acetic acid ethyl ester
- Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate
Uniqueness
6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2,2-DIPHENYLACETATE is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties
属性
分子式 |
C27H22O4 |
|---|---|
分子量 |
410.5g/mol |
IUPAC 名称 |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2-diphenylacetate |
InChI |
InChI=1S/C27H22O4/c28-26-23-14-8-7-13-21(23)22-16-15-20(17-24(22)31-26)30-27(29)25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,15-17,25H,7-8,13-14H2 |
InChI 键 |
ZGUAXICERJBSNJ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)OC2=O |
规范 SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,10-Bis[4-(hexyloxy)phenyl]-1,10-decanedione dioxime](/img/structure/B409301.png)
![5-(4-chloroanilino)-3-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409302.png)
![8-(2,4-dichlorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B409303.png)
![3-Pyrrolidin-1-yl-5-o-tolylamino-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409308.png)
![3-(4-morpholinyl)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B409310.png)

![Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B409313.png)
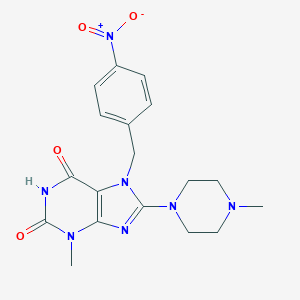
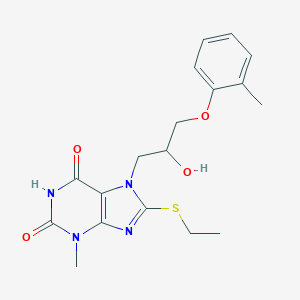
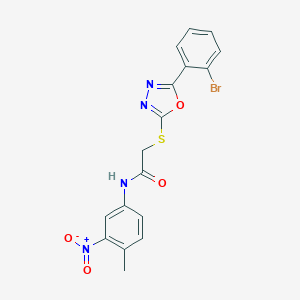
![8-[(Anilinocarbonyl)oxy]octyl phenylcarbamate](/img/structure/B409318.png)
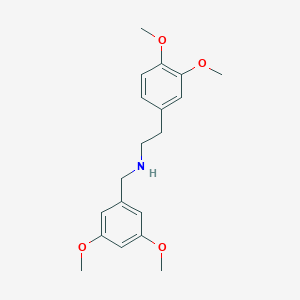
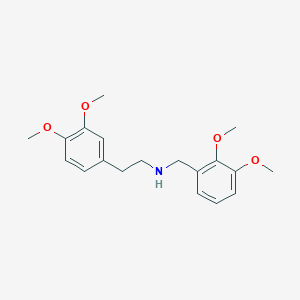
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]cyclohexanamine](/img/structure/B409321.png)
